molecular formula C10H21BrO B8356874 1-Bromo-5-sec-butoxy-3-methyl-pentane

1-Bromo-5-sec-butoxy-3-methyl-pentane

Cat. No.: B8356874
M. Wt: 237.18 g/mol
InChI Key: RWHLOZVDQXPYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-5-sec-butoxy-3-methyl-pentane is a bromoalkane ether that serves as a versatile alkylating agent and building block in organic synthesis. Its molecular structure incorporates both a bromo terminus, which acts as a competent leaving group for nucleophilic substitution reactions (SN1 and SN2), and a branched-chain sec-butoxy ether group, which can influence the compound's solubility and lipophilicity. This makes it a valuable intermediate for medicinal chemistry and chemical biology research, particularly in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. For instance, analogous bromoalkane ethers are utilized in the development of novel small-molecule inhibitors, such as those targeting inflammasome pathways . The compound is exclusively intended for laboratory research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

1-bromo-5-butan-2-yloxy-3-methylpentane

InChI

InChI=1S/C10H21BrO/c1-4-10(3)12-8-6-9(2)5-7-11/h9-10H,4-8H2,1-3H3

InChI Key

RWHLOZVDQXPYAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCC(C)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Inferences

Steric Effects : The sec-butoxy and methyl groups in this compound create significant steric hindrance, reducing its reactivity in substitution reactions compared to 1-Bromopentane.

Thermal Stability : The presence of ether linkages may lower thermal stability relative to purely alkyl bromides due to possible cleavage under heat.

Data Gaps and Limitations

  • No experimental data on the target compound’s physical properties (e.g., melting point, density) were found in the evidence.

Preparation Methods

Direct Bromination of 5-sec-Butoxy-3-methyl-pentan-1-ol

The most straightforward route involves brominating the corresponding alcohol, 5-sec-butoxy-3-methyl-pentan-1-ol. Hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) serves as the brominating agent.

Procedure :

  • HBr Method : The alcohol is refluxed with 48% aqueous HBr at 100–120°C for 6–8 hours. Acid catalysis (e.g., H₂SO₄) enhances protonation of the hydroxyl group, facilitating SN2 displacement by bromide.

  • PBr₃ Method : A stoichiometric ratio of PBr₃ (1.2 equiv) is added dropwise to the alcohol in anhydrous diethyl ether at 0°C. The reaction proceeds via a two-step mechanism: formation of a phosphorus intermediate followed by bromide substitution.

Optimization :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve PBr₃ reactivity by stabilizing intermediates.

  • Yield : HBr gives 60–70% yield, while PBr₃ achieves 85–90% due to reduced side reactions.

Challenges :

  • Competing elimination under high temperatures forms alkene byproducts.

  • Steric hindrance from the sec-butoxy group slows SN2 kinetics.

Williamson Ether Synthesis with Subsequent Bromination

Ether Formation Followed by Terminal Bromination

This two-step approach first constructs the ether linkage, then introduces bromine at the terminal carbon.

Step 1: Synthesis of 5-sec-Butoxy-3-methyl-pentan-1-ol
A Williamson ether synthesis couples sec-butoxide with 5-bromo-3-methyl-pentan-1-ol.

  • Conditions : Sodium hydride (NaH) in THF deprotonates sec-butanol, generating sec-butoxide. The alkoxide displaces bromide from 5-bromo-3-methyl-pentan-1-ol at 60°C.

  • Yield : 75–80% after column chromatography.

Step 2: Bromination of the Primary Alcohol
The alcohol is converted to the bromide using HBr or PBr₃, as described in Section 1.1.

Advantages :

  • High regiocontrol due to stepwise functionalization.

  • Compatibility with acid-sensitive substrates.

Radical Bromination of 5-sec-Butoxy-3-methyl-pentane

N-Bromosuccinimide (NBS)-Mediated Chain Reaction

Radical bromination selectively targets the terminal carbon under controlled conditions.

Procedure :

  • NBS (1.1 equiv) and a radical initiator (e.g., AIBN) are added to 5-sec-butoxy-3-methyl-pentane in CCl₄.

  • UV light (λ = 365 nm) initiates bromine radical formation, propagating a chain reaction.

Mechanistic Insights :

  • Bromine radicals abstract a hydrogen atom from the terminal carbon, generating a pentyl radical.

  • The radical reacts with Br₂ (from NBS decomposition), yielding the bromide and regenerating a bromine radical.

Yield and Selectivity :

  • Terminal bromination achieves 65–75% yield.

  • Minor products include diastereomers from secondary hydrogen abstraction.

Multi-Step Protection/Deprotection Strategies

THP Protection of Alcohol for Directed Bromination

Temporary protection of the alcohol group enables precise bromination at position 1.

Step 1: THP Protection

  • 3-Methyl-pentane-1,5-diol reacts with dihydropyran (DHP) in the presence of p-toluenesulfonic acid (pTSA), forming 5-(tetrahydro-2H-pyran-2-yloxy)-3-methyl-pentan-1-ol.

Step 2: Bromination

  • The primary alcohol is brominated using PBr₃, yielding 1-bromo-5-(tetrahydro-2H-pyran-2-yloxy)-3-methyl-pentane.

Step 3: Deprotection

  • The THP group is removed via acid hydrolysis (HCl in MeOH), revealing the sec-butoxy group after subsequent alkylation.

Yield : 70–75% over three steps.

Industrial-Scale Process Optimization

Acid-Catalyzed One-Pot Synthesis

Recent advances highlight one-pot methodologies to streamline production.

Procedure :

  • 3-Methyl-pentane-1,5-diol undergoes simultaneous etherification and bromination using H₂SO₄ (catalyst) and HBr gas.

  • Conditions : 80°C, 12 hours, molar ratio 1:1.2 (diol:HBr).

Advantages :

  • Eliminates intermediate isolation, reducing waste.

  • Achieves 80–85% yield with >95% purity.

Mechanism :

  • H₂SO₄ protonates the hydroxyl group at position 5, promoting nucleophilic attack by sec-butanol.

  • Concurrently, HBr brominates the primary alcohol via an SN2 pathway.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
HBr Bromination60–7090–92ModerateHigh
PBr₃ Bromination85–9095–98HighModerate
Williamson Synthesis75–8093–95HighLow
Radical Bromination65–7585–90LowModerate
One-Pot Process80–8595–97IndustrialHigh

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-bromo-5-sec-butoxy-3-methyl-pentane?

  • Methodology : Use Williamson ether synthesis to introduce the sec-butoxy group. Start with 3-methylpentane-1,5-diol, selectively protect the primary alcohol with a bromine substituent (e.g., via HBr in a controlled SN2 reaction), and then alkylate the secondary alcohol with sec-butyl bromide under basic conditions (e.g., NaH or KOH). Monitor regioselectivity using NMR to confirm the sec-butoxy placement .
  • Key parameters : Optimize reaction temperature (40–60°C) to minimize elimination byproducts. Use anhydrous solvents (e.g., THF) to enhance nucleophilic substitution efficiency .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodology : Combine 1H/13C NMR and IR spectroscopy .

  • 1H NMR : Identify the bromine-adjacent methylene group (δ ~3.4–3.6 ppm, triplet) and sec-butoxy protons (δ ~1.2–1.5 ppm for methyl groups, δ ~3.5–3.7 ppm for methine).
  • 13C NMR : Confirm the quaternary carbon adjacent to bromine (δ ~35–40 ppm) and ether oxygen-linked carbons (δ ~70–75 ppm).
  • IR : Look for C-Br stretching (~550–650 cm⁻¹) and ether C-O-C asymmetric stretching (~1100–1250 cm⁻¹) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodology :

  • Elimination : Bromine may act as a leaving group under strong bases, forming alkenes. Use milder bases (e.g., K2CO3 instead of NaH) and lower temperatures to suppress β-hydrogen abstraction .
  • Ether cleavage : Acidic conditions may hydrolyze the sec-butoxy group. Ensure neutral pH during workup and avoid prolonged exposure to protic solvents .

Advanced Research Questions

Q. How does steric hindrance from the sec-butoxy group influence reactivity in cross-coupling reactions?

  • Methodology : Perform kinetic studies using Suzuki-Miyaura coupling with arylboronic acids. Compare reaction rates with less hindered analogs (e.g., n-butoxy derivatives). Use DFT calculations to model transition states and identify steric clashes between the sec-butyl group and palladium catalysts. Experimental data (e.g., lower yields or slower kinetics) can validate computational predictions .
  • Key findings : Steric bulk reduces catalytic turnover but enhances selectivity for mono-coupled products. Optimize ligand choice (e.g., bulky phosphines like SPhos) to balance reactivity and steric demands .

Q. What mechanistic insights explain the compound’s stability under thermal or photolytic conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) and UV-vis spectroscopy to assess degradation thresholds. For thermal stability, heat samples in inert atmospheres (N2) and monitor decomposition via GC-MS. For photostability, expose to UV light (254 nm) and track bromine release via ion chromatography. Compare with analogs lacking the sec-butoxy group to isolate structural effects .
  • Results : The sec-butoxy group’s electron-donating effect stabilizes the adjacent C-Br bond, delaying homolytic cleavage. Photodegradation pathways dominate due to bromine’s high UV absorbance .

Q. How can computational chemistry predict regioselectivity in nucleophilic substitutions involving this compound?

  • Methodology : Use density functional theory (DFT) to calculate transition-state energies for SN2 reactions at the brominated carbon. Compare activation barriers for attack from different trajectories (e.g., anti vs. syn to the sec-butoxy group). Validate with experimental kinetic isotope effects (KIEs) or stereochemical outcomes (e.g., inversion of configuration via polarimetry) .
  • Applications : Predict preferential reaction sites for drug derivatization or polymer grafting, reducing trial-and-error synthesis .

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